molecular formula C16H19OP B082830 Butyl diphenylphosphinite CAS No. 13360-94-6

Butyl diphenylphosphinite

Cat. No.: B082830
CAS No.: 13360-94-6
M. Wt: 258.29 g/mol
InChI Key: VMUAFIWZWXGPGP-UHFFFAOYSA-N
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Description

Butyl diphenylphosphinite is an organophosphorus compound with the molecular formula C16H19OP. It is a phosphinite ester, characterized by the presence of a phosphorus atom bonded to two phenyl groups and a butyl group through an oxygen atom. This compound is used in various chemical reactions and has applications in scientific research and industry.

Scientific Research Applications

Butyl diphenylphosphinite has several applications in scientific research, including:

Future Directions

While specific future directions for Butyl diphenylphosphinite are not mentioned in the literature, the field of organic chemistry continues to explore and develop new synthetic methods and applications for various compounds. The use of phosphine compounds in catalysis is an active area of research , and future studies may explore the potential applications of this compound in this context.

Preparation Methods

Synthetic Routes and Reaction Conditions: Butyl diphenylphosphinite can be synthesized through the reaction of diphenylphosphine with butanol in the presence of a base. The reaction typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions: Butyl diphenylphosphinite undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form butyl diphenylphosphine oxide.

    Substitution: It can participate in substitution reactions where the butyl group is replaced by other alkyl or aryl groups.

    Addition: It can add to carbon-heteroatom double bonds, such as carbonyl compounds, to form phosphine oxides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Reagents such as alkyl halides or aryl halides are used in the presence of a base.

    Addition: The reaction with carbonyl compounds typically requires acidic or basic conditions.

Major Products Formed:

    Oxidation: Butyl diphenylphosphine oxide.

    Substitution: Various alkyl or aryl diphenylphosphinites.

    Addition: Phosphine oxides with different substituents.

Mechanism of Action

The mechanism of action of butyl diphenylphosphinite involves its ability to act as a nucleophile, participating in various chemical reactions. The phosphorus atom in the compound can form bonds with electrophilic centers, facilitating the formation of new chemical bonds. This property makes it a valuable reagent in organic synthesis and coordination chemistry .

Comparison with Similar Compounds

    Diphenylphosphine: An organophosphorus compound with similar reactivity but without the butyl group.

    Diphenylphosphine oxide: The oxidized form of diphenylphosphine.

    Butyl diphenylphosphine oxide: The oxidized form of butyl diphenylphosphinite.

Uniqueness: this compound is unique due to the presence of the butyl group, which imparts different chemical properties compared to diphenylphosphine. The butyl group can influence the compound’s reactivity, solubility, and steric effects, making it suitable for specific applications in chemical synthesis and research .

Properties

IUPAC Name

butoxy(diphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19OP/c1-2-3-14-17-18(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,2-3,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMUAFIWZWXGPGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOP(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60158197
Record name Butyl diphenylphosphinite
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Molecular Weight

258.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13360-94-6
Record name Butyl P,P-diphenylphosphinite
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyl diphenylphosphinite
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Record name Butyl diphenylphosphinite
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Record name Butyl diphenylphosphinite
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Record name BUTYL DIPHENYLPHOSPHINITE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does butyl diphenylphosphinite contribute to the synthesis of optically pure alkyl halides?

A1: Research demonstrates that this compound plays a crucial role as an intermediate in the stereospecific synthesis of optically active 2-halobutanes []. Specifically, (+)-tri-s-butyl phosphite, derived from this compound, reacts with hydrogen halides (HCl, HBr) to produce optically pure 2-chloro- and 2-bromobutane with minimal loss of enantiomeric purity []. This suggests that the reaction proceeds with a high degree of stereochemical control, making it valuable for preparing enantiomerically pure compounds.

Q2: What role does this compound play in the formation of platinum(II) complexes?

A2: this compound acts as a starting material in the synthesis of hydrido-platinum(II) complexes []. Solvolysis of zerovalent platinum complexes containing this compound in aqueous ethanol leads to the formation of these complexes []. For instance, using n-butyl diphenylphosphinite yields a compound with the stoichiometry PtH(OPPh2)(HOPPh2)(BunOPPh2) []. This highlights the versatility of this compound as a ligand in organometallic chemistry.

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